molecular formula C27H25NO4 B282383 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282383
M. Wt: 427.5 g/mol
InChI Key: UZSAVLNAQGCPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that belongs to the class of pyrrolidinones. It has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its use in material science, where it has shown promise as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, it also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another potential direction is the study of the structure-activity relationship of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives to identify more potent and selective compounds. Additionally, the study of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other compounds may lead to the development of novel therapeutic agents for various diseases. Finally, the study of the biological effects of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one in vivo may provide valuable insights into its potential use in clinical applications.

Synthesis Methods

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the condensation of the resulting compound with benzylamine. The final step involves the cyclization of the intermediate product with the help of acetic anhydride and sulfuric acid. This method has been optimized to yield 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one in high purity and yield, making it suitable for various applications.

properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

1-benzyl-4-hydroxy-2-(4-methoxyphenyl)-3-(3-phenylpropanoyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H25NO4/c1-32-22-15-13-21(14-16-22)25-24(23(29)17-12-19-8-4-2-5-9-19)26(30)27(31)28(25)18-20-10-6-3-7-11-20/h2-11,13-16,25,30H,12,17-18H2,1H3

InChI Key

UZSAVLNAQGCPCF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)CCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

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